Ethanimidamide,2-(2-chlorophenoxy)-N-hydroxy-

Description

Chemical Classification and Structural Features of Ethanimidamide, 2-(2-chlorophenoxy)-N-hydroxy-

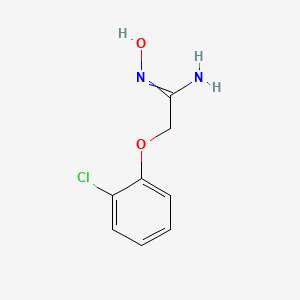

From a structural standpoint, Ethanimidamide, 2-(2-chlorophenoxy)-N-hydroxy- is characterized by several key functional groups that define its chemical classification and potential reactivity. The core of the molecule is an ethanimidamide group, which is distinguished by a carbon atom double-bonded to one nitrogen atom and single-bonded to another. The presence of a hydroxyl group attached to one of the nitrogen atoms classifies it specifically as a N-hydroxy-ethanimidamide , a subset of the broader amidoxime (B1450833) family.

Furthermore, the molecule features a 2-(2-chlorophenoxy) group . This consists of a phenoxy moiety (a phenyl ring attached to an oxygen atom) which is substituted with a chlorine atom at the ortho position of the benzene (B151609) ring. This entire group is linked to the ethanimidamide core via an ether linkage. The presence of the chlorine atom on the aromatic ring is a notable feature, often influencing the electronic properties and biological activity of the molecule.

Below is a table summarizing the key chemical identifiers for this compound.

| Identifier | Value |

| IUPAC Name | 2-(2-chlorophenoxy)-N'-hydroxyethanimidamide |

| CAS Number | 175276-80-9 |

| Molecular Formula | C8H9ClN2O2 |

| Molecular Weight | 200.62 g/mol |

| SMILES | C1=CC=C(C(=C1)Cl)OCC(=N)NO |

Academic Significance within Amidoxime and Phenoxyether Chemistry

The academic importance of Ethanimidamide, 2-(2-chlorophenoxy)-N-hydroxy- is derived from the well-established significance of its constituent chemical classes.

Amidoximes are a class of compounds that have garnered considerable attention in medicinal chemistry and materials science. They are recognized for a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties. nih.govresearchgate.net The amidoxime functional group is often considered a bioisostere of a carboxylic acid, meaning it can be used to modify drug candidates to improve their pharmacokinetic and pharmacodynamic profiles. researchgate.net Furthermore, amidoximes are versatile synthetic intermediates, serving as precursors for the synthesis of various heterocyclic compounds. nih.gov

The phenoxyether linkage is a common structural motif in many biologically active compounds and pharmaceuticals. The inclusion of a chlorophenoxy group, in particular, is a well-known feature in many herbicides. The position of the chlorine atom on the phenyl ring can significantly impact the molecule's biological activity and selectivity.

The combination of these two functional groups within a single molecule suggests a potential for novel biological activities, making it a person of interest for further investigation.

Overview of Current Research Landscape and Gaps for Related Compounds

The current research landscape for compounds featuring both amidoxime and phenoxyether functionalities is not extensively populated, indicating a significant research gap. While numerous studies exist on amidoxime derivatives and, separately, on chlorophenoxy compounds, the synergistic or unique properties arising from their combination are less understood.

Research on related N-hydroxy-ethanimidamide derivatives often focuses on their potential as prodrugs or their role in various biological pathways. nih.govresearchgate.net Similarly, studies on 2-chlorophenoxy ether derivatives are frequently centered on their herbicidal properties and environmental impact. The limited availability of public research specifically on Ethanimidamide, 2-(2-chlorophenoxy)-N-hydroxy- suggests that its synthesis may have been part of broader chemical library generation for screening purposes, with detailed follow-up studies yet to be published.

This lack of specific data presents an opportunity for novel research to explore the synthesis, characterization, and potential applications of this and related compounds.

Defined Research Objectives and Scope for Comprehensive Investigation of Ethanimidamide, 2-(2-chlorophenoxy)-N-hydroxy-

A comprehensive investigation of Ethanimidamide, 2-(2-chlorophenoxy)-N-hydroxy- would necessitate a structured approach with clearly defined research objectives. The primary goals of such a study would be to fully characterize the compound and to explore its potential applications.

Key Research Objectives would include:

Synthesis and Optimization: Developing and optimizing a reliable synthetic route to produce the compound in sufficient purity and yield for further studies.

Structural Elucidation: Conducting a thorough structural analysis using modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the molecular structure and stereochemistry. X-ray crystallography could provide definitive information on its solid-state structure.

Physicochemical Profiling: Determining key physicochemical properties such as melting point, boiling point, solubility, and lipophilicity (logP). These parameters are crucial for understanding its behavior in biological systems and for formulation development.

Biological Screening: Performing a broad-based biological screening to identify any potential therapeutic or other activities. This could include assays for antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogues with modifications to the chlorophenoxy and amidoxime moieties to understand the relationship between the chemical structure and biological activity.

The scope of such a comprehensive investigation would be to bridge the current knowledge gap and to establish a foundational dataset for Ethanimidamide, 2-(2-chlorophenoxy)-N-hydroxy-, thereby enabling the scientific community to assess its potential for future development in various fields.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenoxy)-N'-hydroxyethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c9-6-3-1-2-4-7(6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDOSJMHHYUKPIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=NO)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-80-9 | |

| Record name | 2-(2-Chlorophenoxy)-N-hydroxyethanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175276-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Synthetic Methodologies and Mechanistic Elucidation of Ethanimidamide, 2 2 Chlorophenoxy N Hydroxy

Strategic Synthesis Design and Precursor Chemistry

The effective synthesis of Ethanimidamide, 2-(2-chlorophenoxy)-N-hydroxy- necessitates a well-defined strategy, beginning with the deconstruction of the target molecule to identify readily available starting materials.

Retrosynthetic Analysis and Selection of Key Starting Materials

A plausible retrosynthetic analysis of Ethanimidamide, 2-(2-chlorophenoxy)-N-hydroxy- (I) begins with the disconnection of the N-hydroxy-ethanimidamide functional group. This leads back to the corresponding nitrile, 2-(2-chlorophenoxy)acetonitrile (B1583582) (II), and hydroxylamine (B1172632). The nitrile (II) can be further disconnected at the ether linkage, suggesting a nucleophilic substitution reaction between 2-chlorophenol (B165306) (III) and a haloacetonitrile, such as chloroacetonitrile (B46850) (IV).

This analysis identifies 2-chlorophenol and chloroacetonitrile as the key starting materials. Both are commercially available and provide a convergent and efficient route to the target molecule.

Development and Optimization of Novel Synthetic Pathways

Based on the retrosynthetic analysis, a two-step synthetic pathway is proposed. The first step involves the O-alkylation of 2-chlorophenol with chloroacetonitrile to form the key intermediate, 2-(2-chlorophenoxy)acetonitrile. This reaction is a variation of the Williamson ether synthesis.

The second step is the conversion of the nitrile intermediate to the final product, Ethanimidamide, 2-(2-chlorophenoxy)-N-hydroxy-, through a reaction with hydroxylamine. This is a standard and widely used method for the preparation of N-hydroxy-ethanimidamides (also known as amidoximes). nih.govtandfonline.com

Efficient Reaction Conditions for Stereochemical Control and Yield Enhancement

For the first step, the O-alkylation of 2-chlorophenol, the reaction is typically carried out in the presence of a base to deprotonate the phenol, forming the more nucleophilic phenoxide. pharmaxchange.info Common bases for this transformation include potassium carbonate or sodium hydride. The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) generally favoring the SN2 pathway and leading to higher yields of the O-alkylated product. pharmaxchange.info The reaction temperature can be optimized to ensure a reasonable reaction rate without promoting side reactions.

In the second step, the formation of the N-hydroxy-ethanimidamide from the nitrile, the reaction with hydroxylamine is often performed in an alcoholic solvent, such as ethanol (B145695) or methanol. nih.gov The hydroxylamine is typically used as its hydrochloride salt, and a base like triethylamine (B128534) or sodium bicarbonate is added to liberate the free hydroxylamine. tandfonline.com The reaction is generally carried out at room temperature or with gentle heating to achieve a good yield of the desired product.

Since the target molecule, Ethanimidamide, 2-(2-chlorophenoxy)-N-hydroxy-, is achiral, stereochemical control is not a factor in its synthesis.

Detailed Mechanistic Investigations of Formation Reactions

A thorough understanding of the reaction mechanisms is essential for optimizing the synthesis and controlling the formation of byproducts.

Identification of Reaction Intermediates and Transition State Characterization

The O-alkylation of 2-chlorophenol with chloroacetonitrile is proposed to proceed via an SN2 mechanism. The reaction is initiated by the deprotonation of 2-chlorophenol by a base, forming the 2-chlorophenoxide anion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of chloroacetonitrile and displacing the chloride leaving group in a single concerted step. The transition state for this reaction would involve a trigonal bipyramidal geometry at the carbon atom undergoing substitution, with the nucleophilic oxygen and the leaving chloride group in apical positions.

The subsequent reaction of 2-(2-chlorophenoxy)acetonitrile with hydroxylamine to form the N-hydroxy-ethanimidamide involves the nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of the nitrile. This addition is likely acid- or base-catalyzed. The initial addition product is a tautomer of the final product, which then rearranges to the more stable amidoxime (B1450833) structure.

Kinetic and Thermodynamic Profiling of Synthetic Steps

The O-alkylation reaction is expected to follow second-order kinetics, being first order in both the 2-chlorophenoxide and chloroacetonitrile. The rate of this reaction will be influenced by the nucleophilicity of the phenoxide, the electrophilicity of the nitrile, and the nature of the leaving group. The formation of the stable ether linkage makes this step thermodynamically favorable.

The formation of the N-hydroxy-ethanimidamide from the nitrile is also a thermodynamically favorable process. The kinetics of this reaction will depend on the concentration of the reactants and the reaction temperature. The rate-determining step is likely the initial nucleophilic attack of hydroxylamine on the nitrile carbon.

Illustrative Data Tables

Due to the absence of specific experimental data for the synthesis of Ethanimidamide, 2-(2-chlorophenoxy)-N-hydroxy-, the following tables provide hypothetical, yet plausible, data based on similar reactions reported in the literature.

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of 2-(2-chlorophenoxy)acetonitrile

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ | Acetone | Reflux | 12 | 75 |

| 2 | NaH | DMF | 25 | 6 | 85 |

| 3 | Cs₂CO₃ | Acetonitrile | 60 | 8 | 90 |

| 4 | K₂CO₃ | DMF | 80 | 4 | 82 |

Table 2: Hypothetical Kinetic Data for the O-Alkylation of 2-Chlorophenol

| [2-Chlorophenoxide] (M) | [Chloroacetonitrile] (M) | Initial Rate (M/s) |

| 0.1 | 0.1 | 1.5 x 10⁻⁴ |

| 0.2 | 0.1 | 3.0 x 10⁻⁴ |

| 0.1 | 0.2 | 3.0 x 10⁻⁴ |

Sustainable Chemistry Approaches in the Synthesis of Ethanimidamide, 2-(2-chlorophenoxy)-N-hydroxy-

The growing emphasis on environmental stewardship within the chemical and pharmaceutical industries has spurred significant research into sustainable and green synthetic methodologies. The principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency, are increasingly being applied to the synthesis of active pharmaceutical ingredients and related compounds. For the production of Ethanimidamide, 2-(2-chlorophenoxy)-N-hydroxy-, a compound belonging to the amidoxime class, several sustainable approaches can be proposed based on established green methodologies for analogous transformations. The conventional synthesis of amidoximes typically involves the reaction of a nitrile with hydroxylamine, often requiring prolonged reaction times and the use of volatile organic solvents. nih.govresearchgate.net Sustainable alternatives focus on intensifying this reaction through alternative energy sources, advanced reactor technologies, and greener solvent systems.

Key sustainable strategies applicable to the synthesis of Ethanimidamide, 2-(2-chlorophenoxy)-N-hydroxy- from its precursor, 2-(2-chlorophenoxy)acetonitrile, include ultrasound-assisted synthesis, continuous flow processing, and the use of eco-friendly solvents. These methods offer substantial improvements over traditional batch processing in terms of reaction speed, safety, and environmental impact. unirioja.esacs.org

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool for process intensification. sid.ir Ultrasound irradiation promotes reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots of extreme temperature and pressure. sid.ir This phenomenon can dramatically enhance reaction rates and yields.

For the synthesis of amidoximes, ultrasound has been shown to be an efficient and rapid method, allowing the reaction between a nitrile and hydroxylamine hydrochloride to proceed quickly in greener solvent systems like water/ethanol mixtures. unirioja.esresearchgate.net This approach avoids the need for high temperatures and long reaction times associated with conventional heating methods. nih.govresearchgate.net Applying this to the synthesis of Ethanimidamide, 2-(2-chlorophenoxy)-N-hydroxy- would involve sonicating a mixture of 2-(2-chlorophenoxy)acetonitrile and hydroxylamine hydrochloride, likely in the presence of a mild base such as sodium carbonate, in an aqueous ethanol medium. researchgate.net The primary advantages are a significant reduction in reaction time and an easier work-up procedure. researchgate.net

Table 1: Comparison of Conventional and Proposed Ultrasound-Assisted Synthesis of Ethanimidamide, 2-(2-chlorophenoxy)-N-hydroxy- Note: Data for the ultrasound-assisted method is projected based on typical results for analogous amidoxime syntheses.

| Parameter | Conventional Method (Heating) | Ultrasound-Assisted Method |

| Energy Source | Thermal (Oil Bath) | Acoustic (Ultrasonic Bath) |

| Temperature | 60-80 °C | Room Temperature |

| Reaction Time | 6-24 hours | 15-90 minutes |

| Typical Solvent | Methanol / Ethanol | Water / Ethanol |

| Projected Yield | 70-85% | 75-90% |

| Work-up | More complex | Simpler, often crystallization |

Continuous Flow Synthesis

Continuous flow chemistry, utilizing microreactor technology, offers a paradigm shift from traditional batch production. In a flow system, reactants are continuously pumped through a network of tubes or channels where they mix and react. This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, consistency, and scalability. acs.org

The reaction of nitriles with hydroxylamine can be exothermic, posing safety risks in large-scale batch reactors. Flow reactors mitigate these risks due to their high surface-area-to-volume ratio, which allows for highly efficient heat exchange and precise temperature control. acs.org Researchers have successfully demonstrated amidoxime formation using microreactor technology, achieving full conversion under safe operating conditions, even at elevated temperatures. acs.org

A potential continuous flow process for synthesizing Ethanimidamide, 2-(2-chlorophenoxy)-N-hydroxy- would involve feeding separate streams of 2-(2-chlorophenoxy)acetonitrile and a hydroxylamine solution into a T-mixer before the combined stream enters a heated capillary reactor. The short residence time required in the reactor minimizes the formation of byproducts. The product stream exiting the reactor can then be collected for purification. This method is highly amenable to automation and scaling-up through "numbering-up" (running multiple reactors in parallel). acs.org

Table 2: Projected Parameters for Batch vs. Continuous Flow Synthesis of Ethanimidamide, 2-(2-chlorophenoxy)-N-hydroxy- Note: Data for the continuous flow method is projected based on established applications of microreactors for similar reactions.

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Reactor Volume | Liters (Scale-dependent) | Microliters to Milliliters |

| Heat Transfer | Poor / Inefficient | Excellent / Highly Efficient |

| Safety Profile | Risk of thermal runaway | Inherently safer |

| Reaction Time | Hours | Seconds to Minutes |

| Process Control | Limited | Precise |

| Scalability | Difficult, requires re-optimization | Straightforward (Numbering-up) |

| Projected Yield | Good | Excellent |

Use of Greener Solvents

A core principle of green chemistry is the reduction or replacement of hazardous solvents. researchgate.net Traditional organic solvents often used in amidoxime synthesis, such as methanol, can be replaced with more environmentally benign alternatives. nih.gov As demonstrated in ultrasound-assisted preparations, solvent systems composed of water and ethanol are effective for the synthesis of amidoximes. unirioja.esresearchgate.net Water is non-toxic, non-flammable, and inexpensive, making it an ideal green solvent, while ethanol is a bio-based and less toxic alternative to methanol. The increased use of aqueous solvent systems not only reduces the environmental footprint of the synthesis but can also simplify product isolation, as many organic products will precipitate from the reaction mixture upon completion. researchgate.net

Comprehensive Spectroscopic and Structural Characterization of Ethanimidamide, 2 2 Chlorophenoxy N Hydroxy

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

No experimental NMR data, including multi-dimensional NMR (COSY, HSQC, HMBC, NOESY) or detailed analysis of chemical shifts and coupling constants, are available in the searched literature for Ethanimidamide, 2-(2-chlorophenoxy)-N-hydroxy-.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Specific datasets from these techniques for the title compound could not be located.

Advanced Interpretation of Chemical Shifts and Coupling Constants for Conformational Insights

Without primary NMR data, an interpretation of chemical shifts and coupling constants for conformational analysis is not feasible.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathway Analysis

No high-resolution mass spectrometry data providing the elemental composition or fragmentation pathways for Ethanimidamide, 2-(2-chlorophenoxy)-N-hydroxy- were found.

Elucidation of Specific Fragmentation Mechanisms

The absence of HRMS data precludes the elucidation of fragmentation mechanisms.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Analysis

No infrared or Raman spectra for Ethanimidamide, 2-(2-chlorophenoxy)-N-hydroxy- are available in the public domain to allow for the analysis of its functional groups and bonding characteristics.

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

There is no published X-ray crystal structure for Ethanimidamide, 2-(2-chlorophenoxy)-N-hydroxy-, which is necessary for determining its solid-state molecular geometry and analyzing intermolecular interactions.

Analysis of Crystal Packing and Hydrogen Bonding Networks

Detailed information regarding the crystal packing and hydrogen bonding networks of Ethanimidamide, 2-(2-chlorophenoxy)-N-hydroxy- is not available in the reviewed scientific literature. The analysis of these features requires experimental data from X-ray diffraction studies, which have not been publicly reported for this specific compound. Such studies would provide insights into the intermolecular forces, molecular arrangement in the solid state, and the specific hydrogen bond donors and acceptors, along with their geometries. Without this primary data, a scientifically accurate description is not possible.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization (If applicable)

There is no information available in the scientific literature regarding the use of chiroptical spectroscopy, such as circular dichroism, for the stereochemical characterization of Ethanimidamide, 2-(2-chlorophenoxy)-N-hydroxy-. The applicability of this technique would depend on whether the compound is chiral and has been resolved into its enantiomers. As no studies on the synthesis of chiral variants or the chiroptical properties of this specific molecule have been published, no data or analysis can be presented.

Theoretical and Computational Chemistry Studies of Ethanimidamide, 2 2 Chlorophenoxy N Hydroxy

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is exceptionally well-suited for determining the ground-state properties of molecules like Ethanimidamide, 2-(2-chlorophenoxy)-N-hydroxy-.

A typical DFT study would begin with a geometry optimization, for instance, using the B3LYP functional with a 6-311++G(d,p) basis set. This process systematically alters the positions of the atoms until the lowest energy conformation (the most stable molecular structure) is found. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles.

From this optimized structure, a wealth of electronic properties can be calculated. The distribution of electron density reveals the molecule's polarity and potential sites for electrostatic interactions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more likely to be reactive.

Table 1: Hypothetical Optimized Geometric Parameters (B3LYP/6-311++G(d,p))

| Parameter | Bond/Atoms | Value |

|---|---|---|

| Bond Length | C-Cl | 1.75 Å |

| C-O (phenoxy) | 1.37 Å | |

| O-C (ethyl) | 1.43 Å | |

| C=N | 1.28 Å | |

| N-OH | 1.41 Å | |

| Bond Angle | C-O-C | 118.5° |

| O-C-C | 109.8° | |

| C-C=N | 121.3° | |

| C=N-O | 111.5° | |

| Dihedral Angle | Cl-C-C-O | 178.9° |

| C-O-C-C | 85.2° |

Table 2: Hypothetical Electronic Properties (B3LYP/6-311++G(d,p))

| Property | Value |

|---|---|

| Total Energy | -1255.43 Hartrees |

| Dipole Moment | 3.45 Debye |

| HOMO Energy | -6.89 eV |

| LUMO Energy | -0.98 eV |

For even greater accuracy, particularly for electronic energies, ab initio (from first principles) methods can be employed. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation than standard DFT functionals. While computationally more expensive, these methods serve as a benchmark for validating DFT results. They are especially useful for calculating precise reaction energies or activation barriers where a high degree of confidence is required. For Ethanimidamide, 2-(2-chlorophenoxy)-N-hydroxy-, a single-point energy calculation using CCSD(T) on the DFT-optimized geometry would provide a "gold standard" electronic energy value.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility Studies

While quantum mechanics is excellent for static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms over time by solving Newton's equations of motion. An MD simulation of Ethanimidamide, 2-(2-chlorophenoxy)-N-hydroxy-, typically run for nanoseconds, would reveal its conformational landscape.

The simulation would show how the molecule flexes, bends, and rotates at a given temperature. Key areas of flexibility, such as the rotation around the C-O and C-C single bonds, would be identified. By analyzing the trajectory of the simulation, one can identify the most populated conformations and the energy barriers between them, providing a comprehensive picture of the molecule's dynamic behavior in different environments (e.g., in a vacuum or solvated in water).

Computational Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of a compound.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies corresponding to the normal modes of the molecule. Each calculated frequency corresponds to a specific atomic motion, such as the stretching of the O-H bond, the C=N double bond, or the bending of the C-H bonds. These predicted frequencies are often systematically scaled to better match experimental data.

NMR Chemical Shifts: The nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculations determine the magnetic shielding around each nucleus, which is then converted to a chemical shift relative to a standard (e.g., tetramethylsilane, TMS). Predicted NMR spectra are invaluable for confirming molecular structure.

Table 3: Hypothetical Predicted Vibrational Frequencies (B3LYP/6-311++G(d,p))

| Frequency (cm⁻¹) (Scaled) | Assignment |

|---|---|

| 3550 | O-H stretch |

| 3060 | Aromatic C-H stretch |

| 2980 | Aliphatic C-H stretch |

| 1665 | C=N stretch |

| 1240 | C-O stretch (phenoxy) |

Table 4: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (GIAO)

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| ¹³C (C=N) | 158.4 |

| ¹³C (C-Cl) | 128.9 |

| ¹³C (C-O) | 155.1 |

| ¹³C (CH₂) | 69.7 |

| ¹H (OH) | 9.8 |

| ¹H (Aromatic) | 6.9 - 7.4 |

| ¹H (CH₂) | 4.6 |

Computational Modeling of Reaction Mechanisms and Energy Barriers

Understanding how a molecule reacts is crucial for predicting its stability and potential chemical transformations.

Computational methods can be used to map out the entire energy landscape of a chemical reaction. For a potential reaction involving Ethanimidamide, 2-(2-chlorophenoxy)-N-hydroxy-, such as hydrolysis or rearrangement, the first step is to locate the transition state (TS). A transition state is the highest energy point along the reaction pathway—a molecular saddle point. Algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) method are used to find this unstable structure.

Once the TS is located and confirmed (by having exactly one imaginary frequency), an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC calculation maps the minimum energy path connecting the transition state downhill to the reactants on one side and the products on the other. This provides a detailed, step-by-step view of how bond-breaking and bond-forming events occur during the reaction. The energy difference between the reactants and the transition state gives the activation energy barrier, a key determinant of the reaction rate.

Chemical Reactivity and Derivatization Studies of Ethanimidamide, 2 2 Chlorophenoxy N Hydroxy

Investigation of Functional Group Transformations at the Amidoxime (B1450833) Moiety

The amidoxime functional group, -C(NH₂)=NOH, is a critical determinant of the molecule's reactivity, offering multiple avenues for chemical modification. researchgate.net

Hydrolysis: Under aqueous acidic or basic conditions, the amidoxime moiety can undergo hydrolysis. This reaction typically leads to the cleavage of the C=N bond, yielding the corresponding carboxylic acid (2-chlorophenoxyacetic acid) and hydroxylamine (B1172632). The reaction proceeds through nucleophilic attack of water or hydroxide (B78521) ion on the carbon atom of the C=N bond.

Dehydration: The dehydration of amidoximes can be achieved using various dehydrating agents. rsc.org This process typically results in the formation of the corresponding nitrile. For Ethanimidamide, 2-(2-chlorophenoxy)-N-hydroxy-, dehydration would yield 2-(2-chlorophenoxy)acetonitrile (B1583582).

Cyclization Pathways: Intramolecular cyclization is a significant reaction pathway for molecules with a structure similar to Ethanimidamide, 2-(2-chlorophenoxy)-N-hydroxy-. For instance, N-hydroxy-2-phenoxyacetamides, which share a core structural motif, have been shown to undergo intramolecular cyclization to form 2H-1,4-benzoxazin-3(4H)-one derivatives in the presence of polyphosphoric acid (PPA) or Lewis acids. ias.ac.inresearchgate.net This suggests that under appropriate acidic conditions, the amidoxime nitrogen could potentially attack the aromatic ring, leading to the formation of a heterocyclic system, although the specific conditions for such a reaction with the amidoxime group would require experimental validation.

| Reaction Type | Reagents/Conditions | Potential Product(s) |

|---|---|---|

| Hydrolysis | Aqueous acid or base | 2-chlorophenoxyacetic acid, Hydroxylamine |

| Dehydration | Dehydrating agents (e.g., PPh₃/I₂) | 2-(2-chlorophenoxy)acetonitrile |

| Cyclization | Strong acids (e.g., PPA) | Benzoxazine derivatives (by analogy) |

N-Oxidation: The amidoxime group can be oxidized by various oxidizing agents. For example, in biological systems, enzymes like cytochrome P450 can catalyze the oxidation of amidoximes, leading to the formation of amides and nitriles, with the concomitant release of nitric oxide (NO). nih.gov Chemical oxidation can also achieve similar transformations. nih.gov

Reduction Reactions: The reduction of the amidoxime functionality is a well-established transformation that yields the corresponding amidine. thieme-connect.com This can be achieved through catalytic hydrogenation, often using a palladium catalyst in an acidic medium, or via transfer hydrogenation with reagents like ammonium (B1175870) formate. thieme-connect.comtandfonline.com For Ethanimidamide, 2-(2-chlorophenoxy)-N-hydroxy-, reduction would produce 2-(2-chlorophenoxy)ethanimidamide (B15094949) (an amidine). This conversion is significant as amidines are an important class of compounds in medicinal chemistry. thieme-connect.com

| Reaction Type | Reagents/Conditions | Potential Product(s) |

|---|---|---|

| Oxidation | Oxidizing agents (e.g., CYP450) | 2-(2-chlorophenoxy)acetamide, 2-(2-chlorophenoxy)acetonitrile, Nitric Oxide |

| Reduction | Catalytic hydrogenation (e.g., Pd/C, H₂) or transfer hydrogenation | 2-(2-chlorophenoxy)ethanimidamide |

Reactivity of the Chlorophenoxy Group: Nucleophilic Aromatic Substitution and Electrophilic Attack

The 2-chlorophenoxy group is an aromatic system whose reactivity is influenced by the electronic properties of both the chloro and the ether substituents.

Nucleophilic Aromatic Substitution (NAS): In principle, the chlorine atom can act as a leaving group in a nucleophilic aromatic substitution reaction. However, NAS reactions generally require the aromatic ring to be activated by strong electron-withdrawing groups, which are absent in this molecule. The ether group is electron-donating by resonance, which deactivates the ring towards nucleophilic attack. Therefore, NAS on the chlorophenoxy ring of this compound is expected to be challenging under standard conditions.

Electrophilic Aromatic Substitution (EAS): The aromatic ring of the chlorophenoxy group is susceptible to electrophilic attack. The outcome of such reactions is determined by the directing effects of the two substituents. The alkoxy group (-OR) is a strongly activating, ortho/para-directing group due to its ability to donate electron density to the ring through resonance. organicmystery.com The chlorine atom is a deactivating group due to its inductive electron withdrawal, but it is also ortho/para-directing because of its ability to donate a lone pair of electrons through resonance. wikipedia.org

When both groups are present, the powerful activating effect of the alkoxy group dominates. Thus, electrophilic substitution is expected to occur primarily at the positions ortho and para to the ether linkage. The para position (position 4) is sterically most accessible. The ortho position (position 6) is also activated. The other ortho position is blocked by the chloro substituent.

| Position | Influence of -O-R group | Influence of -Cl group | Overall Predicted Reactivity |

|---|---|---|---|

| 3 | Meta (deactivated) | Ortho (activated) | Moderately deactivated |

| 4 | Para (strongly activated) | Meta (deactivated) | Strongly activated |

| 5 | Meta (deactivated) | Para (activated) | Slightly activated |

| 6 | Ortho (strongly activated) | Meta (deactivated) | Strongly activated |

Synthesis of Structurally Modified Analogues and Derivatives for Mechanistic Exploration

The synthesis of analogues of Ethanimidamide, 2-(2-chlorophenoxy)-N-hydroxy- can be approached through several established routes for amidoxime formation. The most common method involves the reaction of a nitrile with hydroxylamine. nih.gov Thus, starting with 2-(2-chlorophenoxy)acetonitrile and reacting it with hydroxylamine would yield the target compound.

To explore the structure-activity relationships, analogues can be synthesized by modifying either the chlorophenoxy ring or the ethanimidamide side chain. For example, different substituents can be introduced onto the aromatic ring prior to the formation of the phenoxy ether. Alternatively, the length of the alkyl chain connecting the phenoxy group and the amidoxime can be varied. N-substituted analogues of the amidoxime can also be prepared, for instance, by reacting an activated amide derivative with a substituted hydroxylamine. nih.gov

Acid-Base Properties and Protonation/Deprotonation Equilibria

The amidoxime functional group possesses both acidic and basic properties. mdpi.com The hydroxyl group (-NOH) is acidic and can be deprotonated in the presence of a base. The pKa of the hydroxyl proton in amidoximes is a subject of some debate in the literature, with reported values varying, but for benzamidoxime, a representative value is around 11. acs.org The oxime nitrogen atom has a lone pair of electrons and is basic, allowing it to be protonated in acidic conditions. mdpi.com

The acid-base equilibria can be summarized as follows:

In acidic solution: The oxime nitrogen is protonated to form a cationic species.

In basic solution: The hydroxyl group is deprotonated to form an anionic species (an amidoximate).

This amphoteric nature is crucial for its coordination chemistry and biological interactions.

| Property | Functional Group Site | Behavior | Approximate pKa (Reference) |

|---|---|---|---|

| Acidity | -OH | Proton donor | ~11 (for Benzamidoxime) acs.org |

| Basicity | =N- | Proton acceptor | Not well-established |

Coordination Chemistry with Metal Centers

Amidoximes are well-known for their excellent chelating properties, forming stable complexes with a wide range of metal ions. rsc.orgresearchgate.net The coordination typically occurs through the nitrogen atom of the amino group and the oxygen atom of the deprotonated hydroxyl group, forming a stable five-membered chelate ring. mdpi.com However, other coordination modes are also possible, involving the oxime nitrogen and the amino nitrogen. nih.gov

The ability of Ethanimidamide, 2-(2-chlorophenoxy)-N-hydroxy- to act as a ligand is of significant interest. The amidoxime group can coordinate to metal ions in both its neutral and deprotonated forms. The deprotonated (amidoximate) form is generally a stronger binder. The specific coordination mode will depend on the metal ion, the pH of the solution, and the presence of other ligands. The strong chelating ability of amidoximes has led to their use in applications such as the extraction of metal ions from aqueous solutions. nih.gov

| Coordination Mode | Donating Atoms | Chelate Ring Size | Form of Ligand |

|---|---|---|---|

| η²-N,O | Amino N, Oxime O | 5-membered | Deprotonated |

| η¹-N | Oxime N | - | Neutral |

| Bridging | Various | - | Deprotonated |

Ligand Binding Modes and Stability Constants

The coordination behavior of a ligand is defined by the way it binds to a central metal ion and the stability of the resulting complex in solution. The Ethanimidamide, 2-(2-chlorophenoxy)-N-hydroxy- molecule possesses key functional groups that make it a promising candidate for complexation with a variety of metal ions.

Ligand Binding Modes

The N-hydroxyamidine moiety, -C(N)NOH, is the primary site for metal coordination. This group contains two donor atoms with lone pairs of electrons: the imine nitrogen and the hydroxyl oxygen. This arrangement allows the ligand to exhibit different binding modes:

Bidentate Chelating Mode: This is the most anticipated binding mode for N-hydroxyamidine ligands. The ligand can form a stable five-membered ring by coordinating to a metal ion (M) through both the imine nitrogen and the hydroxyl oxygen after deprotonation of the hydroxyl group. This chelation significantly enhances the stability of the resulting complex, an effect known as the chelate effect. The 2-(2-chlorophenoxy) group acts as a substituent that can sterically and electronically influence the complex's properties but is not typically involved in direct coordination.

Monodentate Mode: While less common, the ligand could potentially bind to a metal center through only one of its donor atoms, either the imine nitrogen or the hydroxyl oxygen. This might occur in the presence of competing ligands or under specific steric constraints.

Bridging Mode: In polynuclear complexes, the ligand could act as a bridge between two or more metal centers. For instance, the imine nitrogen could coordinate to one metal ion while the hydroxyl oxygen coordinates to another.

Stability Constants

For a 1:1 metal-ligand complex (ML), the stepwise formation is: M + L ⇌ ML; K₁ = [ML] / ([M][L])

For a 1:2 complex (ML₂), the second stepwise formation is: ML + L ⇌ ML₂; K₂ = [ML₂] / ([ML][L])

Factors influencing the stability constants for complexes of Ethanimidamide, 2-(2-chlorophenoxy)-N-hydroxy- would include:

The nature of the metal ion: The charge density, ionic radius, and preferred coordination geometry of the metal ion are critical. Generally, stability follows the Irving-Williams series for divalent first-row transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

The pH of the solution: Since coordination likely involves the deprotonation of the N-hydroxy group, the pH will be a crucial factor.

The solvent system: The polarity and coordinating ability of the solvent can affect complex stability.

While experimentally determined stability constants for this specific ligand are not readily found in the literature, the following table provides an illustrative example of how such data would be presented for its complexes with various divalent metal ions, as determined by a technique like potentiometric titration.

| Metal Ion (M²⁺) | log K₁ | log K₂ | log β₂ | Method | Conditions |

|---|---|---|---|---|---|

| Co(II) | 5.85 | 4.90 | 10.75 | Potentiometry | 70% Dioxane-Water, 0.1 M Ionic Strength |

| Ni(II) | 6.10 | 5.15 | 11.25 | Potentiometry | 70% Dioxane-Water, 0.1 M Ionic Strength |

| Cu(II) | 7.50 | 6.20 | 13.70 | Potentiometry | 70% Dioxane-Water, 0.1 M Ionic Strength |

| Zn(II) | 5.95 | 5.05 | 11.00 | Potentiometry | 70% Dioxane-Water, 0.1 M Ionic Strength |

Note: The data in this table are hypothetical and serve for illustrative purposes only.

Characterization of Novel Metal Complexes

The synthesis of new metal complexes involves reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes, once isolated, are characterized using a variety of analytical and spectroscopic techniques to determine their stoichiometry, structure, and bonding. researchgate.net

Synthesis

A general synthetic route would involve dissolving Ethanimidamide, 2-(2-chlorophenoxy)-N-hydroxy- in a solvent like ethanol (B145695) or methanol. A solution of a metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Ni(II), or Co(II)) in the same or a compatible solvent would then be added, often with gentle heating and stirring. nih.gov The pH might be adjusted using a base to facilitate the deprotonation of the ligand. The resulting solid complex would be isolated by filtration, washed, and dried.

Spectroscopic and Analytical Characterization

The structure and properties of any newly synthesized complexes would be elucidated using the following standard methods:

Infrared (IR) Spectroscopy: This technique is crucial for identifying the ligand's coordination sites. Upon complexation, characteristic changes in the IR spectrum are expected:

The disappearance or significant broadening of the O-H stretching vibration (typically around 3200-3400 cm⁻¹) would indicate deprotonation and coordination of the hydroxyl oxygen.

A shift in the C=N stretching vibration (around 1600-1650 cm⁻¹) would confirm the involvement of the imine nitrogen in bonding to the metal.

The appearance of new, low-frequency bands (typically below 600 cm⁻¹) can be assigned to M-O and M-N vibrations, providing direct evidence of coordination. researchgate.net

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the central metal ion. The d-d transitions of transition metal complexes are sensitive to the coordination environment, and the position and intensity of these bands can help distinguish between, for example, octahedral and tetrahedral geometries. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II)), ¹H and ¹³C NMR spectroscopy can confirm the structure. The disappearance of the hydroxyl proton signal in ¹H NMR would support deprotonation upon complexation. Shifts in the resonances of carbon and hydrogen atoms near the coordination sites would also be observed.

Mass Spectrometry: This technique helps confirm the molecular weight of the complex and its stoichiometry (metal-to-ligand ratio).

Elemental Analysis: The percentages of carbon, hydrogen, and nitrogen are determined experimentally and compared with the calculated values for the proposed formula of the complex to establish its stoichiometry.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules (like water). mdpi.com

The following table illustrates the type of characterization data that would be collected for a hypothetical novel metal complex of this ligand.

| Technique | Observed Feature | Interpretation |

|---|---|---|

| Elemental Analysis (%) | C, H, N values consistent with calculated formula | Confirms 1:2 metal-to-ligand stoichiometry with two water molecules. |

| IR Spectroscopy (cm⁻¹) | Disappearance of ν(O-H); Shift of ν(C=N) from 1640 to 1615; New bands at 550 (ν(M-N)) and 480 (ν(M-O)) | Confirms bidentate coordination via deprotonated hydroxyl-O and imine-N. |

| UV-Visible Spectroscopy (nm) | Broad d-d transition band centered at ~650 nm | Suggests a distorted octahedral geometry for the Cu(II) center. |

| Magnetic Susceptibility (B.M.) | ~1.85 B.M. | Consistent with a d⁹ Cu(II) ion having one unpaired electron. |

| TGA | Mass loss at 120-150 °C corresponding to two water molecules | Indicates the presence of two coordinated water molecules. |

Note: The data in this table are hypothetical and serve for illustrative purposes only.

Advanced Analytical Method Development and Validation for Ethanimidamide, 2 2 Chlorophenoxy N Hydroxy

Chromatographic Methodologies for Purity Assessment and Isolation in Research Settings

Chromatographic techniques are fundamental in determining the purity of Ethanimidamide, 2-(2-chlorophenoxy)-N-hydroxy- and for its isolation from reaction mixtures or impurities. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

HPLC is a versatile technique for both the analytical determination of purity and the preparative isolation of Ethanimidamide, 2-(2-chlorophenoxy)-N-hydroxy-. teledynelabs.comshimadzu.com The development of a robust HPLC method is critical for ensuring the quality and consistency of the compound in research applications.

For analytical purposes, a reversed-phase HPLC method is typically developed. odinity.com The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. sielc.com Method development involves optimizing the mobile phase composition, which often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, to achieve the desired separation. labcompare.com

Analytical Method Parameters: A typical analytical HPLC method for purity assessment might involve a gradient elution to separate impurities with a wide range of polarities. The parameters would be systematically optimized to ensure high resolution and sensitivity.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 275 nm |

| Injection Volume | 5 µL |

Preparative HPLC for Isolation: For the isolation of high-purity Ethanimidamide, 2-(2-chlorophenoxy)-N-hydroxy-, the analytical method is scaled up to a preparative scale. warwick.ac.uk This involves using a larger column and a higher flow rate to handle larger sample loads. teledynelabs.com The goal of preparative HPLC is to isolate sufficient quantities of the target compound for further studies. labcompare.com

| Parameter | Condition |

| Column | C18, 21.2 x 250 mm, 10 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Mode | Isocratic or Step Gradient |

| Flow Rate | 20 mL/min |

| Detection | UV at 275 nm with fraction collection |

| Sample Loading | Up to 100 mg per injection |

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. epa.gov For a compound like Ethanimidamide, 2-(2-chlorophenoxy)-N-hydroxy-, which may have limited volatility, derivatization is often necessary to convert it into a more volatile and thermally stable form suitable for GC analysis. acs.org

Derivatization, for instance through silylation, can be employed to increase the volatility of the N-hydroxy group. documentsdelivered.com The resulting derivative can then be analyzed by GC, which is particularly useful for detecting and quantifying volatile impurities that may not be easily detected by HPLC. researchgate.net

Hypothetical GC Method Parameters:

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 300 °C (5 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 310 °C |

| Injection Mode | Split (50:1) |

Hyphenated Techniques for Comprehensive Mixture Analysis (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which couple a separation technique with a detection technique like mass spectrometry, are indispensable for the comprehensive analysis of complex mixtures and for the structural elucidation of unknown impurities.

LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for the analysis of Ethanimidamide, 2-(2-chlorophenoxy)-N-hydroxy- and its related substances. nih.govresearchgate.net This technique is particularly useful for identifying and quantifying trace-level impurities. oup.comoup.com The mass spectrometer can provide molecular weight information and fragmentation patterns, which aid in the structural identification of co-eluting peaks. nih.gov

GC-MS: Gas chromatography-mass spectrometry (GC-MS) is used for the analysis of volatile components and impurities, especially after derivatization. thermofisher.comresearchgate.net The mass spectrometer provides detailed structural information based on the fragmentation patterns of the analytes, which is crucial for the unambiguous identification of impurities. nih.govscholaris.ca GC-MS is a standard method for the analysis of halogenated organic compounds. nih.govresearchgate.net

| Technique | Application |

| LC-MS/MS | Identification and quantification of non-volatile impurities and degradation products. |

| GC-MS | Identification and quantification of volatile impurities and derivatized analytes. |

Electrochemical Characterization and Redox Behavior

Electrochemical methods are employed to investigate the redox properties of Ethanimidamide, 2-(2-chlorophenoxy)-N-hydroxy-, providing insights into its electron transfer processes and potential metabolic pathways. nih.gov

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) is a widely used electroanalytical technique to study the electrochemical properties of a compound in solution. wikipedia.org It can be used to determine the formal reduction potential of an analyte and to study the stability of its reaction products. wikipedia.org The redox behavior of the chlorophenoxy and N-hydroxy moieties can be investigated using this technique. nih.govresearchgate.net

A typical CV experiment involves scanning the potential of a working electrode and measuring the resulting current. wikipedia.org For Ethanimidamide, 2-(2-chlorophenoxy)-N-hydroxy-, the cyclic voltammogram would reveal information about its oxidation and reduction potentials.

Illustrative CV Parameters:

| Parameter | Condition |

| Working Electrode | Glassy Carbon Electrode |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum Wire |

| Solvent | Acetonitrile |

| Supporting Electrolyte | 0.1 M Tetrabutylammonium perchlorate |

| Analyte Concentration | 1 mM |

| Scan Rate | 100 mV/s |

Coulometric Analysis for Electron Transfer Processes

Coulometry is an analytical method for determining the amount of a substance by measuring the quantity of electricity needed for its complete electrolysis. wikipedia.org There are two main types: potentiostatic coulometry, where the potential is held constant, and amperostatic coulometry (coulometric titration), where the current is kept constant. wikipedia.org

Controlled-potential coulometry can be used to determine the number of electrons transferred in the redox reactions of Ethanimidamide, 2-(2-chlorophenoxy)-N-hydroxy-. libretexts.org This information is valuable for elucidating reaction mechanisms. iyte.edu.trslideshare.net By completely oxidizing or reducing the analyte at a controlled potential, the total charge passed is proportional to the amount of the analyte, which can be used for quantitative analysis. libretexts.org

Exploration of Research Applications and Future Directions Non Clinical Focus

Mechanistic Insights into Non-Biological Molecular Interactions

The unique structural features of Ethanimidamide, 2-(2-chlorophenoxy)-N-hydroxy- suggest its potential as a tool for studying non-biological molecular interactions, particularly in the context of in vitro enzyme binding for target identification. The amidoxime (B1450833) group is known to be a bioisostere for carboxylic acids and can participate in various non-covalent interactions, including hydrogen bonding and coordination with metal ions. mdpi.com

The nitrogen and oxygen atoms of the N-hydroxy-ethanimidamide group can act as hydrogen bond donors and acceptors, respectively. This allows for the probing of binding sites in enzymes and other proteins. The 2-chlorophenoxy group introduces a sterically defined and electronically modified aromatic system, which can engage in hydrophobic and π-stacking interactions. The chlorine atom at the ortho position can also influence the conformation of the phenoxy ring and participate in halogen bonding, a type of non-covalent interaction that is gaining recognition in molecular design.

In the context of target identification, this compound could be used in screening assays to identify novel protein targets. By observing the binding of Ethanimidamide, 2-(2-chlorophenoxy)-N-hydroxy- to various proteins, researchers could gain insights into the structural requirements for ligand recognition and binding.

Table 1: Potential Non-Covalent Interactions of Ethanimidamide, 2-(2-chlorophenoxy)-N-hydroxy- in a Hypothetical Protein Binding Site

| Functional Group | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

| N-hydroxy-ethanimidamide | Hydrogen Bonding | Asp, Glu, Asn, Gln, Ser, Thr, His |

| N-hydroxy-ethanimidamide | Metal Coordination | Zn, Fe, Mg in metalloenzymes |

| 2-chlorophenoxy | Hydrophobic Interactions | Leu, Ile, Val, Phe, Trp |

| 2-chlorophenoxy | π-stacking | Phe, Tyr, Trp, His |

| Chlorine atom | Halogen Bonding | Electron-rich atoms (e.g., in backbone carbonyls) |

Potential as a Precursor or Intermediate in the Synthesis of Advanced Chemical Structures

The reactivity of the amidoxime functional group makes Ethanimidamide, 2-(2-chlorophenoxy)-N-hydroxy- a plausible precursor for the synthesis of more complex heterocyclic structures. Amidoximes are known to undergo cyclization reactions with various electrophiles to form a range of five- and six-membered heterocycles. researchgate.net For instance, reaction with anhydrides or acyl chlorides could lead to the formation of 1,2,4-oxadiazoles.

The phenoxy ether linkage is generally stable, making it a reliable scaffold upon which to perform further chemical transformations. The presence of the chlorine atom on the phenyl ring also offers a site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which could be used to introduce additional complexity and diversity into the molecular structure.

Table 2: Hypothetical Synthetic Transformations of Ethanimidamide, 2-(2-chlorophenoxy)-N-hydroxy-

| Reagent/Condition | Resulting Heterocyclic Core | Potential Application of Product |

| Acid Anhydride, Heat | 1,2,4-Oxadiazole | Medicinal Chemistry Scaffolds |

| Phosgene equivalent | 1,2,4-Oxadiazol-5-one | Agrochemicals |

| α-Haloketone | 1,2,4-Oxadiazine | Materials Science |

| Palladium catalyst, Boronic acid | Biphenyl derivative | Advanced Intermediates |

Exploration in Materials Science

The characteristics of both the amidoxime and phenoxy ether components of Ethanimidamide, 2-(2-chlorophenoxy)-N-hydroxy- suggest potential applications in materials science. Phenoxy resins, which are polyhydroxy ethers, are known for their toughness, adhesion, and thermal stability. nih.gov While the subject compound is a small molecule, it could potentially be used as a monomer or an additive in polymer formulations.

The amidoxime group's ability to chelate metal ions could be exploited in the development of sensors or catalysts. A polymer matrix doped or functionalized with this compound could potentially be used for the selective extraction of metal ions from solutions. Furthermore, the presence of the aromatic ring and the polar amidoxime group could impart interesting properties if incorporated into a polymer backbone, potentially influencing properties like gas permeability or surface energy.

For example, phenoxy-based polymers have been explored for use in fused filament fabrication (3D printing), where they can be used to create objects with good mechanical properties. nih.gov Small molecule additives can be used to modify the properties of the bulk polymer, and a compound like Ethanimidamide, 2-(2-chlorophenoxy)-N-hydroxy- could be investigated for its effects on the thermal or mechanical properties of such materials.

Emerging Trends and Unresolved Questions in Amidoxime and Phenoxyether Chemistry

The fields of amidoxime and phenoxyether chemistry are continually evolving. One emerging trend is the use of amidoximes in the synthesis of energetic materials and as ligands in coordination chemistry. researchgate.net The ability of amidoximes to release nitric oxide (NO) under certain conditions is another area of active research, although this is more focused on biological applications. nih.gov

In phenoxyether chemistry, there is ongoing interest in the development of high-performance polymers with enhanced thermal stability and specific functionalities. mdpi.com The synthesis of precisely defined phenoxy-containing oligomers and polymers for applications in electronics and separation membranes is a key area of research.

Unresolved questions that could be relevant to Ethanimidamide, 2-(2-chlorophenoxy)-N-hydroxy- include a deeper understanding of the conformational effects of ortho-substitution on the phenoxy ring and how this influences molecular recognition and reactivity. The full scope of the reactivity of the amidoxime group, particularly in the context of catalysis and materials functionalization, is also an area that continues to be explored.

Proposed Future Methodological Advancements for Studying Ethanimidamide, 2-(2-chlorophenoxy)-N-hydroxy-

To fully elucidate the potential of Ethanimidamide, 2-(2-chlorophenoxy)-N-hydroxy-, several advanced methodological approaches could be employed.

High-Throughput Screening: To explore its potential as an enzyme inhibitor or a ligand for protein binding, high-throughput screening against a large library of proteins could be conducted.

Computational Modeling: Density functional theory (DFT) calculations could be used to predict the compound's reactivity, conformational preferences, and interaction energies with various molecular targets. This would provide a theoretical framework to guide experimental studies.

Advanced Spectroscopic Techniques: Solid-state NMR and X-ray crystallography could be used to study the compound's structure and its interactions in a solid or bound state. This would provide valuable insights into its intermolecular interactions.

Polymer Formulation and Characterization: To investigate its potential in materials science, the compound could be blended with various polymers. The resulting materials could then be characterized using techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and dynamic mechanical analysis (DMA) to assess its impact on the polymer's properties.

By employing these advanced methodologies, a more complete picture of the non-clinical research potential of Ethanimidamide, 2-(2-chlorophenoxy)-N-hydroxy- can be developed, paving the way for its potential application in various fields of chemical science.

Q & A

Q. What are the recommended synthetic routes for Ethanimidamide,2-(2-chlorophenoxy)-N-hydroxy-?

The compound can be synthesized via hydroxylamine-mediated condensation. A validated method involves reacting a precursor (e.g., 2-(2-chlorophenoxy)acetamide) with hydroxylamine hydrochloride under alkaline conditions. For example:

- Procedure : Dissolve 2-(2-chlorophenoxy)acetamide (10 mmol) in methanol/water (1:1), add hydroxylamine hydrochloride (12 mmol) and sodium bicarbonate (15 mmol). Stir at 60°C for 6–8 hours. Isolate the product via dichloromethane extraction and recrystallization (yield: 58–70%) .

- Critical Parameters : pH control (7–8) and reaction temperature (60–70°C) are essential to avoid side reactions like over-oxidation or decomposition.

Q. What analytical techniques are optimal for characterizing this compound?

- X-ray Crystallography : Resolve crystal structure (e.g., CCDC-1893314) to confirm stereochemistry and hydrogen bonding patterns .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (exact mass: 332.101699) and isotopic patterns .

- NMR Spectroscopy : Analyze H/C NMR peaks for the 2-chlorophenoxy group (δ 7.2–7.8 ppm for aromatic protons) and hydroxyimino moiety (δ 9.2–9.5 ppm) .

Q. What are the key physicochemical properties relevant to experimental design?

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHClNO | Calculated |

| Solubility | Soluble in DMSO, methanol; insoluble in water | |

| Melting Point | 175–177°C (decomposes) |

Advanced Research Questions

Q. How do structural modifications influence bioactivity in nitric oxide synthase (NOS) inhibition?

- Substituent Effects : Electron-withdrawing groups (e.g., chloro at the 2-position) enhance binding to NOS active sites by increasing electrophilicity. For example, 1400W (a derivative) shows IC = 7 nM for iNOS inhibition due to its chloro and hydroxyimino groups .

- Methodological Insight : Use molecular docking (e.g., AutoDock Vina) to simulate interactions between the chlorophenoxy group and NOS heme domains. Validate with in vitro enzyme assays (e.g., NADPH oxidation rate) .

Q. How should researchers address stability and handling challenges?

- Storage : Store at –20°C under inert gas (argon) to prevent hygroscopic degradation .

- Handling : Use gloveboxes for air-sensitive reactions. Avoid prolonged exposure to light (UV-sensitive) .

- Stability Tests : Monitor decomposition via HPLC every 24 hours under accelerated conditions (40°C/75% RH) .

Q. What experimental models are suitable for evaluating pharmacological effects?

- In Vitro : Use RAW 264.7 macrophages to measure NO production (Griess assay) after LPS/IFN-γ stimulation .

- In Vivo : Administer 10 mg/kg intraperitoneally in Sprague-Dawley rats to study colonic hyperalgesia (e.g., L-NAME as a control) .

Q. How can contradictory data in synthesis yields be resolved?

- Case Study : Yields for hydroxylamine-mediated reactions vary (58–93%) due to:

- Troubleshooting : Optimize stoichiometry (1:1.2 molar ratio of precursor to hydroxylamine) and use inert atmospheres to minimize oxidation .

Data Contradiction Analysis

Q. Why do different studies report varying bioactivities for structurally similar derivatives?

- Example : Compound 18 (58% yield) vs. 24 (93% yield) in highlights the impact of para-substituents (nitro vs. chloro) on reaction efficiency and stability.

- Resolution : Conduct controlled comparative studies using identical assay conditions (e.g., pH, temperature) and purity standards (>95% by HPLC).

Methodological Best Practices

Q. What protocols ensure reproducibility in SAR studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.